molecular formula C₂₃H₃₃NO₄ B1153843 Prednisolone 21-Dimethylamine

Prednisolone 21-Dimethylamine

Cat. No.: B1153843
M. Wt: 387.51
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 21-Dimethylamine is a chemically modified steroid of significant interest in pharmaceutical research and development. As a derivative of the well-characterized glucocorticoid Prednisolone, which acts as an agonist of the glucocorticoid receptor to mediate its potent anti-inflammatory and immunosuppressive effects , this compound serves as a critical reference standard and building block. Researchers utilize it primarily in the development and quality control of pharmaceutical products, where it aids in the identification and quantification of impurities in corticosteroid-based medications . The dimethylamine moiety is a recognized pharmacophore in medicinal chemistry, known to influence key properties of drug molecules . Its incorporation can enhance water solubility and improve bioavailability, making it a valuable functional group in the design of new chemical entities and prodrugs . Furthermore, this compound is instrumental in advanced spectroscopic and computational studies, which are fundamental to understanding molecular structure, electronic properties, and ligand-receptor interactions . By providing a defined and pure sample of this compound, this product supports vital investigative work in drug discovery, analytical method development, and the broader field of chemical and biological sciences.

Properties

Molecular Formula

C₂₃H₃₃NO₄

Molecular Weight

387.51

Synonyms

(8S,9S,10R,11S,13S,14S,17R)-17-(2-(Dimethylamino)acetyl)-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Identification and Sourcing for Prednisolone (B192156) 21-Dimethylamine Synthesis

The primary precursors for the synthesis of Prednisolone 21-Dimethylamine are prednisolone and dimethylamine (B145610).

Prednisolone : As a widely manufactured active pharmaceutical ingredient (API), prednisolone is readily available from numerous chemical and pharmaceutical suppliers. It serves as the foundational steroid scaffold for the synthesis. The synthesis of prednisolone itself is a complex process, often starting from diosgenin (B1670711) or other steroidal raw materials through a combination of chemical and biotechnological steps. researchgate.net Industrial production may involve the microbiological dehydrogenation of the C1–C2 bond in hydrocortisone. chemicalbook.com

Dimethylamine : This secondary amine is a common and inexpensive chemical reagent. It is available in various forms, including as a compressed gas, a solution in water or organic solvents (e.g., ethanol, tetrahydrofuran), or as its hydrochloride salt. The choice of form depends on the specific reaction conditions, particularly the solvent and temperature.

The sourcing of these precursors is straightforward, with quality and purity being the primary considerations, typically requiring pharmaceutical grade for prednisolone and reagent grade for dimethylamine and other reaction components.

Development and Optimization of Esterification/Amidation Reactions at the C21 Position

Direct amidation of the C21-hydroxyl group of prednisolone with dimethylamine is not a feasible synthetic route due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, a two-step process is the most logical and widely applied strategy for introducing an amino group at this position. This involves:

Conversion of the C21-hydroxyl group into a good leaving group.

Nucleophilic substitution of this leaving group by dimethylamine.

A common and effective strategy is the formation of a sulfonate ester, such as a mesylate or tosylate, at the C21 position. Prednisolone 21-mesylate is a key intermediate in this process. synzeal.com

Step 1: Synthesis of Prednisolone 21-Mesylate Prednisolone is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of this compound The resulting Prednisolone 21-Mesylate is then treated with dimethylamine. The dimethylamine acts as a nucleophile, displacing the mesylate group in an SN2 reaction to form the target compound, this compound.

The optimization of reaction conditions is crucial for achieving high yield and purity.

Mesylation Reaction :

Solvent : Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine (which can also act as the base) are typically used to prevent solvolysis.

Temperature : The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the sulfonyl chloride and minimize side reactions. nih.gov

Base : Triethylamine is a common choice due to its efficacy and ease of removal. An excess of the base is used to drive the reaction to completion.

Nucleophilic Substitution Reaction :

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the SN2 reaction. The choice of solvent may also depend on the form of dimethylamine used (e.g., an aqueous solution might necessitate a co-solvent).

Temperature : The reaction may require heating (e.g., reflux) to proceed at a reasonable rate, although the optimal temperature would need to be determined empirically.

Reagents : An excess of dimethylamine is typically used to ensure complete conversion of the mesylate and to act as a base to neutralize any generated methanesulfonic acid.

No specific catalytic systems are generally required for these standard transformations, as the reactions are driven by the inherent reactivity of the electrophilic mesylate and the nucleophilic amine.

The table below summarizes plausible reaction conditions for the proposed synthesis.

Reaction Step Reagents Base Solvent Typical Temperature
Mesylation of PrednisoloneMethanesulfonyl ChlorideTriethylamine, PyridineDichloromethane, THF0 °C to RT
Amination of MesylateDimethylamine (solution or gas)Excess DimethylamineDMF, Acetonitrile, THFRT to Reflux

Prednisolone possesses three hydroxyl groups at positions C11, C17, and C21. The C21-hydroxyl is a primary alcohol, making it the most sterically accessible and reactive towards reagents like methanesulfonyl chloride. The C11-hydroxyl is a secondary alcohol, and the C17-hydroxyl is a tertiary alcohol, rendering them significantly less reactive.

Due to this reactivity difference, the selective mesylation of the C21-hydroxyl can often be achieved without the need for protecting the C11 and C17 hydroxyls. However, to ensure absolute selectivity and prevent any potential side reactions, especially under forcing conditions, protection of the other hydroxyl groups could be considered.

Potential Protecting Groups : If protection were necessary, strategies common in steroid synthesis could be employed. For instance, the C17 and C21 hydroxyls could be protected together as a cyclic acetal (B89532) or ketal, though this would prevent the desired C21 functionalization. A more plausible, albeit complex, strategy would involve selectively protecting the C11 hydroxyl group, although this is often not required for C21 derivatization.

For the proposed direct synthesis via a C21-mesylate, a protecting-group-free strategy is the most efficient and likely approach.

While specific kinetic and thermodynamic data for the synthesis of this compound are not available, the general principles of the involved reactions can be analyzed.

Thermodynamics :

The mesylation of the C21-hydroxyl group is a thermodynamically favorable process, resulting in the formation of a stable sulfonate ester and a hydrochloride salt of the base.

Kinetics :

The rate of the mesylation reaction is typically fast, especially at room temperature.

The kinetics of the SN2 amination step are dependent on several factors:

Concentration : The rate is proportional to the concentration of both the Prednisolone 21-Mesylate and dimethylamine.

Temperature : Increasing the temperature will increase the reaction rate, as per the Arrhenius equation.

Solvent : Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its nucleophilicity.

A kinetic study would involve monitoring the disappearance of the starting material (Prednisolone 21-Mesylate) and the appearance of the product over time, potentially using techniques like High-Performance Liquid Chromatography (HPLC).

Stereochemical Considerations in Synthesis

The stereochemistry of the prednisolone molecule is complex, featuring multiple chiral centers that are crucial for its biological activity. The proposed synthetic route to this compound should not affect any of these stereocenters.

The reactions occur exclusively at the C21 position, which is an achiral primary carbon.

The reaction conditions (mild bases, temperatures not excessively high) are not expected to cause epimerization at adjacent or remote stereocenters, such as those at C17, C14, C13, C11, C10, C9, or C8.

Therefore, the stereochemical integrity of the steroidal backbone is expected to be fully retained throughout the synthesis, yielding the final product with the same core stereochemistry as the starting prednisolone.

Purification Techniques for the this compound Derivative

The purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. The basic nature of the dimethylamino group in the target compound allows for specific purification strategies.

Extraction :

After the reaction, the mixture can be diluted with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washed with water to remove water-soluble impurities.

A key step can be an acid-base extraction. The organic layer can be extracted with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities (like any unreacted mesylate) in the organic layer.

The acidic aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be re-extracted into a fresh organic solvent. This process provides significant purification.

Chromatography :

Column Chromatography : This is a standard method for purifying steroid derivatives. Silica (B1680970) gel is a common stationary phase. A gradient elution system, for instance, starting with a non-polar solvent (like hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), would be effective. A small amount of a basic modifier (like triethylamine) is often added to the eluent to prevent the basic product from tailing on the acidic silica gel.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC can be used. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a buffer or modifier like trifluoroacetic acid (TFA) or formic acid, would be suitable. rsc.org

Crystallization : If the final product is a stable crystalline solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product. britannica.com

The table below outlines a potential purification workflow.

Technique Description Purpose
Liquid-Liquid ExtractionWashing the reaction mixture with water, followed by acid-base extraction.Removal of water-soluble byproducts and separation of the basic product from neutral/acidic impurities.
Column ChromatographyUsing silica gel with a solvent gradient (e.g., DCM/Methanol) with a basic modifier.Separation of the product from closely related impurities.
CrystallizationDissolving the product in a hot solvent and allowing it to cool slowly.To obtain a highly pure, crystalline final product.

Scale-Up Strategies for Research and Development

The transition from a laboratory-scale synthesis of Prednisolone 21-dimethylaminoacetate to a larger research and development (R&D) scale introduces a number of critical considerations. A successful scale-up requires careful planning and optimization of the synthetic process to ensure safety, efficiency, cost-effectiveness, and product quality. The following subsections detail key strategies in this endeavor.

A fundamental aspect of scaling up the synthesis of Prednisolone 21-dimethylaminoacetate is the rigorous optimization of reaction parameters. What is effective on a small scale may not be directly translatable to larger batches. Key parameters that require careful control and optimization include:

Stoichiometry of Reactants: The molar ratios of prednisolone, the N,N-dimethylglycine derivative, and any coupling agents or catalysts must be fine-tuned to maximize yield and minimize the formation of impurities.

Reaction Temperature: Precise temperature control is crucial for managing reaction kinetics and preventing side reactions. Exothermic or endothermic events that are negligible in small flasks can become significant in larger reactors, necessitating efficient heat transfer systems.

Reaction Time: The optimal reaction time to achieve complete conversion without product degradation needs to be determined through careful monitoring, for instance, by using techniques like High-Performance Liquid Chromatography (HPLC).

Mixing and Agitation: Efficient mixing is vital to ensure homogeneity and promote mass transfer between reactants, especially in heterogeneous mixtures. The type of agitator, its speed, and the reactor geometry all play a significant role.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the interplay of these parameters and identify the optimal reaction conditions.

The purification and isolation of the final product are critical steps that often present significant challenges during scale-up. The choice of method depends on the physical and chemical properties of Prednisolone 21-dimethylaminoacetate and the nature of the impurities.

Crystallization: This is often the preferred method for purifying solid compounds at a large scale due to its potential for high purity and scalability. The selection of an appropriate solvent system is paramount and requires screening of various solvents and solvent mixtures. Key parameters to control during crystallization include cooling rate, agitation, and seeding strategy.

Chromatography: While column chromatography is a powerful purification tool in the laboratory, its direct scale-up can be expensive and complex. For R&D scale, techniques like flash chromatography or preparative HPLC may be employed. However, for larger scales, chromatography is generally used for polishing steps or when crystallization is not feasible.

Extraction and Washing: Liquid-liquid extraction is commonly used to remove impurities. The choice of solvents, pH adjustments, and the number of extraction cycles need to be optimized for efficient separation.

The following table summarizes a hypothetical comparison of purification techniques for Prednisolone 21-dimethylaminoacetate at different scales:

Purification TechniqueLaboratory Scale (grams)R&D Scale (kilograms)Key Considerations for Scale-Up
Crystallization High purity, simplePreferred method, cost-effectiveSolvent selection, cooling profile, crystal size and morphology control
Column Chromatography Common for high purityLess common, expensiveHigh solvent consumption, stationary phase cost, throughput limitations
Preparative HPLC High purity for small amountsFor high-value products or difficult separationsHigh capital and operating costs, solvent recycling is crucial

While full GMP compliance is typically associated with commercial manufacturing, incorporating key GMP principles during R&D scale-up is crucial for ensuring product quality and facilitating a smooth transition to pilot and production scales. These practices include:

Documentation: Detailed and accurate records of all experimental procedures, observations, and analytical results are essential. This includes batch records, standard operating procedures (SOPs), and analytical method validation reports.

Quality Control: Implementing in-process controls (IPCs) to monitor the progress of the reaction and the quality of intermediates is critical. Final product specifications for identity, purity, and other relevant attributes should be established and met.

Material Management: Proper handling, storage, and traceability of all raw materials, intermediates, and the final product are necessary to prevent mix-ups and ensure consistency.

By adhering to these principles, a robust and well-documented process can be developed, which is essential for any future regulatory filings.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive confirmation of the chemical structure of Prednisolone (B192156) 21-Dimethylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular skeleton and the chemical environment of each atom.

Based on the known spectrum of the parent compound, Prednisolone, the ¹H NMR spectrum of Prednisolone 21-Dimethylamine is expected to retain the characteristic signals of the steroid core. chemicalbook.comresearchgate.net However, the substitution at the C21 position introduces unique signals. The hydroxyl group of prednisolone is replaced by a dimethylamino group, leading to the appearance of new resonances. Specifically, a singlet corresponding to the six protons of the two methyl groups on the nitrogen atom would be anticipated, along with a signal for the two protons of the methylene group (C21-H₂). The chemical shifts of protons on the steroid D-ring, particularly around C17 and C20, would also be influenced by this substitution.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Steroid Core Protons 0.8 - 7.4 Multiple
C21-CH₂ ~3.4 - 3.6 Singlet

Note: Predicted values are based on the structure and standard chemical shift tables. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and providing structural information through its fragmentation pattern. With a molecular formula of C₂₃H₃₃NO₄, the compound has a calculated molecular weight of 387.52 g/mol . tlcstandards.compharmaffiliates.com

Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 388.24. Tandem MS (MS/MS) analysis, which involves isolating the molecular ion and inducing fragmentation, can reveal characteristic structural motifs. The fragmentation of this compound would likely involve cleavage of the side chain at C17. Common fragmentation pathways for the prednisolone steroid nucleus and the loss of the dimethylaminoacetyl side chain would provide confirmatory evidence for the proposed structure. nih.govupf.eduresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (Positive ESI)

Ion Predicted m/z Description
[M+H]⁺ 388.24 Protonated Molecular Ion
[M-C₄H₈NO+H]⁺ 303.16 Loss of the dimethylaminoacetyl side chain

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its steroidal structure and the substituted side chain.

The spectrum is expected to show strong absorption bands for the carbonyl (C=O) groups at the C3 and C20 positions. The presence of the α,β-unsaturated ketone in the A-ring will also be evident. chemicalbook.com A key difference from the parent prednisolone would be the absence of the broad O-H stretching band from the C21 hydroxyl group. Instead, new bands corresponding to C-N stretching from the tertiary amine would be present. The fundamental vibrations of the steroid backbone, including C-H and C=C stretching, would remain largely consistent with that of prednisolone. nist.gov

Table 3: Key IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (C11, C17) 3200 - 3500 Broad, Medium
C-H Stretch 2850 - 3000 Medium-Strong
C=O Stretch (Ketones) 1650 - 1720 Strong
C=C Stretch (Alkenes) 1600 - 1660 Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores. The primary chromophore in this compound is the conjugated pregna-1,4-diene-3-one system in the A-ring of the steroid.

This system is responsible for a strong UV absorbance maximum (λmax). For the parent compound, prednisolone, this maximum is consistently observed around 242-246 nm. sielc.comijnrd.org The dimethylamine (B145610) group at the C21 position is an auxochrome but is electronically isolated from the main chromophore in the A-ring. Therefore, it is expected to have a negligible effect on the position of the λmax. The UV-Vis spectrum serves as a useful tool for quantification and for confirming the integrity of the core steroidal structure.

Table 4: UV-Vis Absorption Data for this compound

Parameter Value
λmax ~244 nm

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and stability of pharmaceutical compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the method of choice. amecj.comnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.comsielc.com Due to the introduction of the basic dimethylamine group, this compound is more polar than prednisolone. This increased polarity would likely result in a shorter retention time compared to its parent compound under identical RP-HPLC conditions. The UV detector is typically set at the compound's λmax (~244 nm) for optimal sensitivity. ijnrd.org Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve efficient separation of closely related impurities. The method must be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for quantitative analysis. rjwave.org

Table 5: Exemplary HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 244 nm

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, due to the high molecular weight and polarity of corticosteroids like this compound, their direct analysis by GC is often challenging due to low volatility and thermal instability. To overcome these limitations, derivatization is a common strategy employed to increase the volatility and thermal stability of the analyte.

One of the most common derivatization techniques for glucocorticoids is silylation, which involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The resulting TMS derivatives of this compound can then be separated and detected with high sensitivity.

Detailed Research Findings:

Below is an interactive data table summarizing typical GC conditions that could be adapted for the analysis of derivatized this compound, based on general methods for glucocorticoid analysis.

ParameterCondition
Column 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Temperature Program Initial temperature of 180 °C, ramped to 300 °C at 10 °C/min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Detector Mass Spectrometer (MS)
Derivatization Agent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis of steroid derivatives like this compound. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively assess the consumption of reactants and the formation of products.

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

Detailed Research Findings:

For corticosteroids, silica gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed to achieve optimal separation. The choice of the mobile phase depends on the polarity of the compounds to be separated. For monitoring the synthesis of this compound from Prednisolone, a mobile phase that provides a clear separation between the starting material and the product would be selected. Visualization of the spots on the TLC plate can be achieved under UV light (if the compounds are UV active) or by staining with a suitable reagent, such as potassium permanganate or sulfuric acid followed by heating.

The following interactive data table provides examples of TLC systems that are commonly used for the analysis of corticosteroids and could be adapted for monitoring the synthesis of this compound.

Stationary PhaseMobile Phase System (v/v)Visualization Method
Silica Gel 60 F254Chloroform : Methanol (95:5)UV light (254 nm)
Silica Gel 60 F254Ethyl Acetate (B1210297) : Hexane (B92381) (70:30)Sulfuric acid charring
Silica Gel 60 F254Dichloromethane (B109758) : Acetone (80:20)Potassium permanganate stain

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared with the theoretical values calculated from the molecular formula. For a newly synthesized compound like this compound, elemental analysis serves as a crucial step in verifying its empirical and molecular formula.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, accurately weighed sample in a stream of oxygen. The resulting combustion gases (such as CO2, H2O, and N2) are separated and quantified, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen in the original sample.

Detailed Research Findings:

The molecular formula for this compound is C23H33NO4. Based on this formula, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should ideally be within ±0.4% of the theoretical values to confirm the elemental composition and purity of the compound.

The interactive data table below shows the theoretical elemental composition of this compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0123276.2371.29
HydrogenH1.013333.338.61
NitrogenN14.01114.013.62
OxygenO16.00464.0016.52
Total 387.57 100.00

Crystallographic Analysis for Solid-State Structure (if single crystals are obtained)

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If single crystals of this compound can be obtained, this technique can provide precise information about its molecular structure, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with an X-ray beam and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Detailed Research Findings:

As of the current literature, there is no publicly available single-crystal X-ray structure for this compound. However, the crystallographic analysis of the parent compound, Prednisolone, has been reported. Prednisolone is known to exist in different polymorphic forms, which are different crystalline structures of the same compound. researchgate.net These studies on Prednisolone demonstrate the type of detailed structural information that could be obtained for its derivatives if suitable crystals are grown. For instance, crystallographic analysis of Prednisolone has revealed details about its molecular conformation and the hydrogen-bonding networks that stabilize the crystal lattice. researchgate.netnih.gov

The following interactive data table summarizes the crystallographic data for two known polymorphs of the parent compound, Prednisolone, to illustrate the type of information that can be obtained from such an analysis. researchgate.net

ParameterPrednisolone Form IPrednisolone Form II
Crystal System MonoclinicOrthorhombic
Space Group P2₁P2₁2₁2₁
a (Å) 10.987.65
b (Å) 6.8912.34
c (Å) 12.4519.87
α (°) 9090
β (°) 108.590
γ (°) 9090
Volume (ų) 891.41874.5

Molecular Interactions and Receptor Binding Studies in Vitro and Computational

Affinity and Selectivity for Glucocorticoid Receptors (GR) in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct interaction between a ligand and its receptor without the complexities of cellular uptake, metabolism, or transport. These assays are crucial for determining the intrinsic binding affinity and selectivity of a compound for the GR.

Radioligand binding assays are a classic and robust method for quantifying the affinity of a ligand for a receptor. The principle involves a competition between a labeled ligand (radioligand) and an unlabeled test compound for binding to the receptor. In the context of the GR, a tissue or cell extract containing the receptor (e.g., from rat liver cytosol) is incubated with a fixed concentration of a radiolabeled glucocorticoid, such as [³H]dexamethasone or [³H]prednisolone nih.govnih.gov.

The unlabeled compound, in this case, Prednisolone (B192156) 21-Dimethylamine, is added in increasing concentrations. By competing for the same binding site, the unlabeled ligand displaces the radioligand. The amount of bound radioactivity is measured after separating the bound from the free radioligand, typically using charcoal adsorption nih.gov. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound.

Table 1: Relative Binding Affinity (RBA) of Various Glucocorticoids to the Glucocorticoid Receptor Determined by Radioligand Binding Assays.
CompoundRelative Binding Affinity (RBA)¹
Cortisol100
Prednisolone230
Dexamethasone940
Prednisone (B1679067)3

¹Relative to Cortisol, based on data from competitive binding assays using cytosol receptors from cultured rat hepatoma cells nih.gov. The RBA is calculated based on the concentration required to displace a radiolabeled standard.

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to monitor molecular interactions in real-time. It is well-suited for high-throughput screening of receptor ligands thermofisher.com. The assay is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution and has a low polarization value when excited with plane-polarized light. When this tracer binds to a much larger molecule, such as the GR, its tumbling rate is significantly reduced, resulting in a high polarization value thermofisher.comthermofisher.com.

In a competitive FP assay for GR binding, a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1 or GS Red) is incubated with the GR protein thermofisher.comthermofisher.com. This interaction produces a high polarization signal. When an unlabeled competitor compound like Prednisolone 21-Dimethylamine is introduced, it displaces the fluorescent tracer from the GR's binding pocket. The displaced tracer tumbles freely again, causing a decrease in the polarization signal thermofisher.com. The magnitude of this decrease is proportional to the amount of competitor and its affinity for the receptor.

This method allows for the determination of IC50 values in a high-throughput format. Studies using FP assays have successfully characterized the binding of numerous glucocorticoids. For instance, the IC50 values for dexamethasone and prednisolone have been determined to be in the low nanomolar range, confirming their high affinity for the GR researchgate.netresearchgate.net.

Table 2: GR Binding Affinity of Common Glucocorticoids Measured by Fluorescence Polarization Assay.
CompoundIC50 (nM)
Dexamethasone5.58
Prednisolone2.95
Betamethasone2.94
Methylprednisolone1.67

Data represents the half maximal inhibitory concentration (IC50) values determined via a competitive fluorescence polarization assay researchgate.net.

While specific FP data for this compound is not available, this methodology would be ideal for determining its binding affinity and for comparing it directly against prednisolone and other C21-modified analogs.

Computational Modeling of Ligand-Receptor Complexes

Computational modeling provides powerful insights into the molecular interactions that govern ligand binding and receptor activation. Techniques like molecular docking and molecular dynamics simulations can visualize the binding pose of a ligand and assess the stability of the ligand-receptor complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). Docking simulations of glucocorticoids into the ligand-binding domain (LBD) of the GR are used to predict binding affinity (as a docking score or estimated binding energy) and to analyze the specific molecular interactions that stabilize the complex researchgate.netkarazin.ua.

The GR LBD forms a well-defined hydrophobic pocket. Key amino acid residues are known to form hydrogen bonds and van der Waals contacts with the steroid backbone. These often include Gln570, Arg611, Asn564, and Gln642 nih.gov. Docking studies with prednisolone show critical hydrogen bonds between the C3-keto group, the C11-hydroxyl, and the C21-hydroxyl group with various residues in the pocket.

A docking simulation of this compound would place the prednisolone core in a similar orientation to its parent compound. The novel C21-dimethylamine group would then be modeled to find its most favorable interactions. Depending on its protonation state, the amine group could act as a hydrogen bond acceptor or donor, potentially forming new interactions with polar residues or water molecules within the binding pocket. The docking score would provide a theoretical estimation of its binding affinity relative to other glucocorticoids.

Table 3: Typical Binding Energies of Glucocorticoids with Target Receptors from In Silico Docking Studies.
CompoundBinding Energy (kcal/mol)¹
Dexamethasone-7.8
Triamcinolone-7.6
Methylprednisolone-7.5
Prednisone-7.4
Prednisolone-7.0
Hydrocortisone-6.6

¹Binding energies for corticosteroids with the SARS-CoV-2 main protease Mpro, illustrating relative affinities in a representative in silico model karazin.ua. Binding energies with GR would follow a similar relative trend based on potency.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations provide a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively computing the forces between them, offering insights into the conformational flexibility and stability of the ligand and receptor nih.govconicet.gov.ar.

For the GR, MD simulations can reveal how the binding of a ligand like this compound affects the receptor's conformation. A key aspect is the positioning of Helix 12 (H12), which is critical for the recruitment of coactivator proteins and subsequent gene transcription conicet.gov.ar. Agonist binding, such as with dexamethasone, is known to stabilize H12 in an active conformation. MD simulations can predict whether the C21-dimethylamine substituent helps to maintain this active conformation or introduces instability. The simulations can also analyze the stability of key hydrogen bonds between the ligand and receptor over the simulation period, providing a more robust assessment of binding stability than docking alone researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors nih.gov. For glucocorticoids, QSAR models have been developed to predict GR binding affinity based on structural modifications.

In the context of C21 derivatives of prednisolone, a QSAR study would analyze a series of compounds with different substituents at the 21-position. The model would use descriptors such as:

Lipophilicity (logP): The hydrophobicity of the C21 side chain can influence how well the ligand enters the hydrophobic binding pocket.

Steric parameters (e.g., molar refractivity): The size and shape of the substituent affect the fit within the pocket.

Electronic parameters (e.g., Hammett constants, partial charges): These describe the electron-donating or withdrawing nature of the group, influencing hydrogen bonding and electrostatic interactions.

Table 4: Key Molecular Descriptors in a Hypothetical QSAR Model for GR Binding of C21-Substituted Steroids.
DescriptorPhysicochemical Property RepresentedPotential Impact on GR Binding Affinity
logPLipophilicity / HydrophobicityPositive correlation (up to an optimum)
Molar Refractivity (MR)Molecular Volume and PolarizabilityPositive correlation for optimal size, negative for excessive bulk
Dipole MomentMolecular PolarityInfluences specific polar interactions within the binding site
Hydrogen Bond Donors/AcceptorsPotential for H-bond formationCrucial for anchoring the ligand in the binding pocket

Investigation of Potential Interactions with Other Nuclear Receptors (e.g., Mineralocorticoid Receptor) in Cell-Free Assays

Prednisolone, the parent compound of this compound, is known to interact with both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). haematologica.orgnih.govdrugbank.com Prednisone, which is metabolically converted to prednisolone, exhibits a high affinity for both of these nuclear receptors. haematologica.orgnih.gov This dual affinity is a common characteristic among many synthetic glucocorticoids and can lead to a range of physiological effects. High doses of glucocorticoids administered for extended periods can lead to the binding of the mineralocorticoid receptor, which in turn can cause an increase in sodium levels and a decrease in potassium levels. drugbank.com

The affinity of a corticosteroid for its receptor is a key determinant of its biological activity. In cell-free assays using rabbit kidney cytosol, aldosterone, a potent mineralocorticoid, binds to a single class of receptors with high affinity and specificity. nih.gov The introduction of structural modifications to the steroid nucleus can significantly alter this binding affinity. For instance, substitutions at the C17 position have been shown to be critical for interaction with the mineralocorticoid receptor. nih.gov The linkage of a long side chain at this position can lead to a complete loss of affinity for the MR. nih.gov

While direct experimental data on the binding affinity of this compound to the mineralocorticoid receptor is not available in the reviewed literature, the structural modification at the C21 position is expected to influence its interaction with nuclear receptors. The replacement of the typical hydroxyl group with a dimethylamine (B145610) moiety introduces a basic nitrogen atom and alters the steric and electronic properties of the side chain. This change could potentially modulate the binding selectivity between the GR and MR.

To provide a comparative context, the following table summarizes the relative binding affinities of several corticosteroids to the glucocorticoid and mineralocorticoid receptors.

CompoundRelative Binding Affinity for GRRelative Binding Affinity for MR
AldosteroneLowHigh
DexamethasoneHighLow
PrednisoloneHighHigh
HydrocortisoneModerateHigh

This table is illustrative and compiled from various sources indicating the general binding profiles of these compounds. Exact affinities can vary depending on the assay conditions.

Analysis of Structure-Activity Relationships (SAR) concerning the C21-Dimethylamine Moiety

The structure-activity relationship (SAR) of corticosteroids has been extensively studied to understand how different functional groups on the steroid nucleus contribute to their biological activity. Certain structural features are considered essential for both glucocorticoid and mineralocorticoid activity, such as the 3-keto group and the 4,5-double bond in the A-ring. researchgate.net Conversely, the presence of a 1,2-double bond in the A-ring, as seen in prednisolone, tends to selectively increase glucocorticoid activity. researchgate.net

Modifications at the C21 position are known to have a significant impact on the activity of corticosteroids. The presence of a 21-hydroxyl group is a key feature for delayed feedback activity on corticotrophin secretion. nih.gov Computational docking studies have also highlighted the importance of hydrogen bond interactions involving this part of the molecule. For example, in a study of prednisolone acetate (B1210297) derivatives, strong hydrogen bond interactions were observed between the ligand and amino acid residues of the glucocorticoid receptor. researchgate.net

The substitution of the C21-hydroxyl group with a dimethylamine moiety in this compound represents a significant chemical alteration. This modification is expected to influence several key properties of the molecule:

Hydrogen Bonding: The dimethylamine group is a hydrogen bond acceptor, unlike the hydroxyl group which can act as both a donor and an acceptor. This change in hydrogen bonding capability will alter the interaction profile with the amino acid residues in the ligand-binding pocket of nuclear receptors.

Steric Hindrance: The bulkier dimethylamine group may introduce steric hindrance that could either enhance or diminish the binding affinity for specific receptors, depending on the topology of the binding site.

The table below summarizes some of the key structure-activity relationships for corticosteroids, providing a framework for understanding the potential impact of the C21-dimethylamine substitution.

Structural ModificationEffect on Activity
Ring A: 1,2-double bondSelectively increases glucocorticoid activity researchgate.net
Ring A: 3-keto group and 4,5-double bondEssential for both glucocorticoid and mineralocorticoid activity researchgate.net
Ring B: 6α- or 9α-halogenationEnhances both glucocorticoid and mineralocorticoid activity researchgate.net
Ring D: 17α-hydroxyl groupImportant for glucocorticoid activity; its absence is seen in potent mineralocorticoids researchgate.net
C21 Position: Hydroxyl groupImportant for delayed feedback activity and receptor binding nih.gov

Biochemical and Enzymatic Stability Studies Preclinical/in Vitro Models

Chemical Stability Profile in Aqueous and Non-Aqueous Media

Specific studies detailing the chemical stability of Prednisolone (B192156) 21-Dimethylamine in various aqueous and non-aqueous media are not readily found in published literature. However, based on the stability of similar corticosteroid esters, it is anticipated that the stability of Prednisolone 21-Dimethylamine is influenced by factors such as pH, temperature, and the composition of the vehicle. For instance, the parent compound, prednisolone, and its acetate (B1210297) ester have demonstrated varied stability in different semi-solid vehicles. Prednisolone acetate generally shows greater stability compared to prednisolone. nih.gov In some hydrogel formulations, prednisolone acetate can undergo a degree of hydrolysis. nih.gov It is plausible that this compound would also be susceptible to hydrolysis, particularly at non-neutral pH, leading to the release of prednisolone and dimethylamine (B145610).

Enzymatic Hydrolysis and Bioconversion in Subcellular Fractions (e.g., Liver Microsomes, Cytosol)

As a prodrug, this compound is expected to undergo enzymatic hydrolysis to release the active parent molecule, prednisolone. This bioconversion is a critical step for its pharmacological activity.

Identification of Metabolites

Upon administration, the primary metabolic step for this compound in subcellular fractions like liver microsomes would be the cleavage of the 21-ester bond, yielding prednisolone. Subsequently, prednisolone undergoes extensive metabolism. The metabolism of prednisolone is complex and involves several phase I and phase II reactions.

Identified metabolites of the parent compound, prednisolone, include prednisone (B1679067) (through reversible metabolism), as well as various hydroxylated and reduced derivatives such as 20α-dihydro-prednisone, 20β-dihydro-prednisone, 6α-hydroxy-prednisone, and 6β-hydroxy-prednisone. drugbank.com Further metabolism of these compounds also occurs. drugbank.com These metabolic processes are primarily carried out by cytochrome P450 enzymes. smpdb.caclinpgx.org

Interactive Table: Known Major Metabolites of Prednisolone

MetaboliteMetabolic Reaction
PrednisoneReversible oxidation
20α/β-dihydroprednisoloneReduction
6α/β-hydroxyprednisoloneHydroxylation

This table is based on the metabolism of the parent compound, prednisolone.

Determination of Metabolic Half-Life in vitro

The in vitro metabolic half-life of this compound has not been specifically reported. The rate of its hydrolysis to prednisolone would be a key determinant of its initial half-life in a biological matrix. Studies on other prednisolone esters, such as prednisolone 21-hemisuccinate, have shown that the rate of hydrolysis and release of prednisolone can vary significantly. nih.gov The subsequent metabolism of prednisolone to other inactive metabolites would follow its own kinetic profile.

Interaction with Efflux Transporters in Isolated Membrane Vesicles or Cell Lines (e.g., P-glycoprotein)

The parent compound, prednisolone, is a known substrate of the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). drugbank.comnih.gov This transporter is present in various tissues and can actively pump substrates out of cells, affecting their absorption and distribution. nih.govnih.gov It is highly probable that this compound, either directly or after conversion to prednisolone, interacts with P-gp. Inhibition of P-gp has been shown to increase the intracellular concentration of prednisone, a closely related corticosteroid. nih.gov

Mechanistic Investigations of Biological Activities Cellular/in Vitro Models

Comparative Analysis of Prednisolone (B192156) 21-Dimethylamine with Parent Prednisolone in In Vitro Cellular Systems

Due to the limited availability of specific in vitro comparative data for Prednisolone 21-dimethylamine, this analysis will focus on a closely related water-soluble ester, Prednisolone 21-hemisuccinate (in its sodium succinate (B1194679) form), to provide a comparative perspective against the parent compound, prednisolone. Water-soluble esters of prednisolone are synthesized to enhance solubility, which can influence their biological activity and delivery in in vitro systems. These derivatives are often prodrugs, requiring hydrolysis to the active prednisolone form to exert their effects.

A key aspect of the in vitro activity of these esters is their ability to be converted to prednisolone and their inherent activity prior to this conversion. An in vitro study comparing the immunosuppressive potency of prednisolone sodium succinate with that of prednisolone on human peripheral blood mononuclear cells (PBMCs) provides valuable insights. nih.gov In this cellular system, both compounds were observed to dose-dependently suppress the blastogenesis of PBMCs induced by concanavalin (B7782731) A. nih.gov

However, the potency of prednisolone sodium succinate was found to be markedly lower than that of prednisolone. nih.gov The concentration required to achieve 50% inhibition of cell growth (IC50) was significantly higher for the succinate ester. nih.gov This difference in potency is attributed to the fact that prednisolone sodium succinate likely exerts its primary effect after being hydrolyzed to prednisolone. nih.gov The study confirmed the liberation of prednisolone from prednisolone sodium succinate in the cell culture medium. nih.gov

The conversion of the ester to the active form is a critical factor in its in vitro efficacy. It was noted that this conversion can occur even in the absence of serum or cells, albeit at a very slow rate. nih.gov This suggests that the immunosuppressive effects observed for prednisolone sodium succinate in the PBMC culture are at least partially due to the liberated prednisolone. nih.gov

The following interactive data table summarizes the comparative immunosuppressive potency of prednisolone and its sodium succinate ester on human PBMCs.

CompoundMean IC50 (nM)Range of IC50 Ratio (Prednisolone/Prednisolone Sodium Succinate)
Prednisolone580.00.005 - 0.230
Prednisolone Sodium Succinate3237.1

IC50 (concentration of drug that gave 50% inhibition of cell growth) values were determined in human peripheral blood mononuclear cells stimulated with concanavalin A. Data sourced from a comparative study. nih.gov

These findings underscore the importance of the chemical form of a steroid in determining its activity in in vitro cellular systems. While water-soluble esters can offer advantages in formulation, their biological activity is intrinsically linked to their conversion to the parent compound.

Advanced Research Directions and Applications

Design Principles for Enhanced Drug Delivery Systems (Conceptual Frameworks)

The development of advanced drug delivery systems for corticosteroids like prednisolone (B192156) aims to enhance therapeutic efficacy by improving bioavailability, achieving controlled release, and targeting specific tissues. The incorporation of the dimethylamino group in Prednisolone 21-dimethylaminoacetate provides a chemical handle that can be exploited in several conceptual drug delivery frameworks.

Nanoencapsulation: One primary strategy involves nanoencapsulation, where the drug is enclosed within nanoparticles. nih.govjddtonline.info Polymeric materials such as poly(ε-caprolactone) or Eudragit® RS100 can be used to create nanocapsules, typically with sizes between 100 and 300 nm. nih.gov This approach serves two main purposes: it protects the drug from premature degradation and allows for a controlled, sustained release of the therapeutic agent over an extended period. nih.govjddtonline.info For Prednisolone 21-dimethylaminoacetate, the positively chargeable dimethylamino group could enhance interaction with negatively charged polymer matrices, potentially improving encapsulation efficiency and modulating the release profile.

Liposomal Delivery: Liposomes are another class of nanoparticles that can serve as effective carriers. These vesicles, composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs. Liposomal delivery of prednisolone has been shown to improve renal bioavailability and reduce cellular infiltrate in preclinical models of allograft rejection. nih.gov Conceptually, Prednisolone 21-dimethylaminoacetate could be formulated into liposomes to enhance its delivery to specific cellular compartments or tissues, leveraging the modified physicochemical properties conferred by the dimethylaminoacetate moiety to optimize drug loading and release kinetics.

pH-Responsive Systems: The dimethylamino group is basic, meaning it will be protonated and positively charged at physiological or acidic pH. This property is ideal for designing pH-responsive drug delivery systems. For instance, in inflammatory tissues, which are often characterized by a lower local pH, a carrier system could be designed to release Prednisolone 21-dimethylaminoacetate preferentially in this acidic environment. This targeted release would concentrate the anti-inflammatory effect where it is most needed, potentially reducing systemic exposure.

Mucoadhesive Formulations: The positive charge of the molecule can be used to design mucoadhesive formulations. Mucosal surfaces are generally negatively charged, which would promote electrostatic interaction with a positively charged drug formulation. This could be particularly advantageous for localized delivery to the gastrointestinal tract or ocular surfaces, prolonging contact time and enhancing drug absorption.

Delivery SystemCore PrinciplePotential Advantage for Prednisolone 21-Dimethylaminoacetate
Nanoencapsulation Encapsulation in polymeric nanoparticles for controlled release. nih.govEnhanced stability and potential for modulated release due to ionic interactions with polymer matrix.
Liposomal Delivery Encapsulation within lipid vesicles to alter pharmacokinetics. nih.govImproved bioavailability and targeted delivery to specific tissues or cells.
pH-Responsive Systems Utilization of the basic dimethylamino group for release in acidic environments.Targeted drug release in inflamed or cancerous tissues, which are often acidic.
Iontophoretic Systems Use of a low-level electrical current to enhance transdermal drug delivery. rsc.orgThe inherent charge of the molecule could facilitate more efficient transport across the skin for localized therapy.

Application as a Research Tool for Glucocorticoid Receptor Biology

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that mediates the physiological effects of glucocorticoids. nih.gov Upon binding to a ligand like prednisolone, the receptor translocates from the cytoplasm to the nucleus, where it regulates the expression of target genes. wikipedia.org Derivatives of natural ligands are invaluable tools for studying the intricacies of receptor biology.

Prednisolone 21-dimethylaminoacetate can serve as a powerful research tool in several ways:

Competitive Binding Assays: A key application is in radioligand binding assays to study the affinity of other compounds for the glucocorticoid receptor. In these assays, a radiolabeled version of a high-affinity ligand (e.g., [3H]prednisolone) is used to occupy the receptors. nih.gov Unlabeled compounds are then introduced to compete for binding. By measuring the displacement of the radioligand, researchers can determine the binding affinity of the test compounds. nih.gov A tritiated or otherwise labeled version of Prednisolone 21-dimethylaminoacetate could be developed for this purpose. Its unique side chain might reveal specific steric or electrostatic interactions within the ligand-binding pocket of the GR that are not observable with prednisolone itself.

Probing Receptor Conformation: The binding of a ligand induces a conformational change in the GR, which is critical for its subsequent interaction with co-regulator proteins and DNA. The structure of the ligand's side chain can influence this conformational change. By comparing the cellular responses and gene expression profiles induced by prednisolone versus Prednisolone 21-dimethylaminoacetate, researchers can gain insight into how modifications at the C21 position affect the receptor's final functional state.

Structure-Activity Relationship (SAR) Studies: This derivative is an important component of SAR studies. By systematically altering the chemical group at the C21 position (e.g., comparing acetate (B1210297), phosphate, and dimethylaminoacetate esters), scientists can map out which chemical properties (such as size, charge, and hydrogen bonding capacity) are critical for receptor binding and activation. This knowledge is fundamental for the rational design of new glucocorticoid drugs with more selective activity or fewer side effects.

Development of Analytical Standards and Reference Materials

The development of certified reference materials and analytical standards is crucial for the quality control, method validation, and regulatory compliance of pharmaceutical products. synzeal.com These standards are highly characterized substances used to ensure the accuracy and reliability of analytical tests. sigmaaldrich.com

For Prednisolone 21-dimethylaminoacetate, establishing a certified reference material would involve:

Synthesis and Purification: High-purity synthesis of the compound, followed by rigorous purification to remove any starting materials, byproducts, or related impurities.

Comprehensive Characterization: Thorough structural elucidation and characterization using a battery of analytical techniques. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical identity and structure.

Purity Assessment: Quantification of purity using high-performance liquid chromatography (HPLC), gas chromatography (GC), or other sensitive chromatographic techniques. The process also involves assessing for the presence of residual solvents, water content (Karl Fischer titration), and inorganic impurities.

Certification: Production and certification in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The certified value, along with its uncertainty, is documented in a Certificate of Analysis.

Such a standard would be indispensable for researchers in academia and industry for accurately quantifying the compound in experimental samples, for pharmaceutical companies developing it as a potential drug, and for regulatory agencies assessing its quality. synzeal.com

Analytical TechniquePurpose in Standard Development
High-Performance Liquid Chromatography (HPLC) Primary method for purity assessment and quantification. sigmaaldrich.com
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous confirmation of the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and solvent content.

Derivatization for Imaging Probes or Biosensors (Conceptual)

The chemical modification of molecules to create probes for bio-imaging or sensors for diagnostics is a frontier in biomedical research. The structure of Prednisolone 21-dimethylaminoacetate is conceptually well-suited for such applications.

Derivatization for Mass Spectrometry Imaging (MSI): MSI is a powerful technique used to map the spatial distribution of molecules within tissue sections. nih.gov A significant challenge in imaging neutral steroids like prednisolone is their poor ionization efficiency. A common strategy to overcome this is "charge-tagging," where a permanently charged or easily ionizable group is attached to the molecule of interest. nih.gov The dimethylamino group on Prednisolone 21-dimethylaminoacetate serves as a pre-installed "charge tag." In the acidic matrix used for MALDI-MSI, this group would be readily protonated, significantly enhancing its signal intensity and allowing for more sensitive detection and precise localization within tissues. nih.gov This could be used to study the drug's distribution in target tissues like the brain or in tumors.

Conceptual Design of Biosensors: Biosensors are analytical devices that convert a biological response into a measurable signal. researchgate.net A conceptual electrochemical biosensor for detecting GR activation could be developed using Prednisolone 21-dimethylaminoacetate. For example, the molecule could be tethered to an electrode surface. The binding of the glucocorticoid receptor from a biological sample to the immobilized ligand could then be detected as a change in electrical impedance, capacitance, or current. researchgate.net This change would provide a quantifiable measure of the amount of active GR in the sample.

Development of Fluorescent Probes: The dimethylamino group can be further derivatized. It could be reacted with a fluorophore (a fluorescent chemical compound) to create a fluorescent probe. This probe would retain the ability to bind to the glucocorticoid receptor. Using fluorescence microscopy, researchers could then visualize the location and movement of the receptor within living cells in real-time, providing critical insights into the dynamics of GR trafficking and signaling.

Q & A

Basic: What analytical techniques are recommended for identifying and characterizing Prednisolone 21-Dimethylamine in pharmaceutical formulations?

Answer:
this compound is typically identified using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For HPLC, a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 240 nm can resolve impurities like this compound from the parent compound. NMR analysis (e.g., 1^1H and 13^{13}C) should confirm structural features such as the dimethylamine group at the 21-position. Molecular weight verification (387.52 g/mol) via MS is critical for distinguishing it from related derivatives like Prednisolone 21-Formate (388.46 g/mol) .

Basic: How does the stability of this compound vary under different storage conditions?

Answer:
Stability studies should assess degradation kinetics under controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life, with HPLC monitoring degradation products. For example, hydrolysis or oxidation at the 21-dimethylamine group may occur under acidic or oxidative conditions. Data should align with ICH guidelines (Q1A–Q1E) to ensure methodological rigor .

Advanced: How to design a preclinical study evaluating the pharmacological effects of this compound compared to other corticosteroids?

Answer:

  • Experimental Design : Use a randomized, controlled trial (RCT) with dose-ranging groups (e.g., 0.1–10 mg/kg) in animal models (e.g., murine inflammation models).
  • Outcome Measures : Quantify anti-inflammatory biomarkers (e.g., TNF-α, IL-6) and compare pharmacokinetic profiles (Cmax_{max}, AUC) against methylprednisolone or prednisolone.
  • Controls : Include vehicle and positive control groups (e.g., dexamethasone).
  • Compliance : Follow NIH guidelines for preclinical reporting, including sample size justification and statistical power analysis .

Advanced: How to resolve contradictions in data when comparing this compound’s efficacy to other corticosteroids?

Answer:
Contradictions may arise from differences in experimental conditions (e.g., cell lines, dosage regimes). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design. For example:

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., metabolic interconversion with prednisone).
  • Mechanistic Studies : Use radiolabeled compounds to track tissue-specific uptake and metabolism.
  • Statistical Re-evaluation : Apply multivariate regression to isolate variables affecting efficacy .

Advanced: What strategies optimize the synthesis of this compound to minimize impurities?

Answer:

  • Reaction Conditions : Conduct reactions under anhydrous conditions at 0–5°C (dry ice bath) to prevent side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (methanol/water).
  • Quality Control : Monitor intermediate purity via thin-layer chromatography (TLC) and final product purity via HPLC (>98%).
  • Safety Protocols : Follow OSHA HCS guidelines for handling dimethylamine derivatives, including PPE (gloves, goggles) and waste disposal protocols .

Advanced: How to develop a validated analytical method for quantifying this compound in complex biological matrices?

Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma samples.
  • Chromatography : Employ UPLC-MS/MS with a gradient elution (0.1% formic acid in water/acetonitrile) for high sensitivity.
  • Validation Parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), accuracy (85–115%), and matrix effects per FDA Bioanalytical Method Validation guidelines.
  • Cross-Validation : Compare results with NMR or FTIR for structural confirmation .

Basic: What is the role of this compound as an impurity in corticosteroid formulations?

Answer:
As a process-related impurity, this compound may form during synthesis due to incomplete purification or amine-group side reactions. Its presence in final formulations must be quantified per ICH Q3A/B thresholds (typically ≤0.1%). Stability-indicating methods (e.g., HPLC-DAD) are essential to monitor degradation under stress conditions (heat, light, pH extremes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.